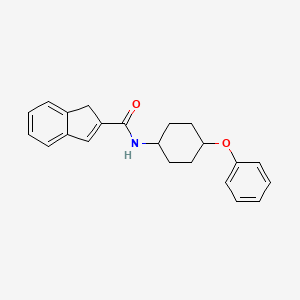![molecular formula C23H22BrNO4S B7432549 [4-[[(2-Bromophenyl)-phenylmethyl]-methylsulfamoyl]phenyl]methyl acetate](/img/structure/B7432549.png)
[4-[[(2-Bromophenyl)-phenylmethyl]-methylsulfamoyl]phenyl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[[(2-Bromophenyl)-phenylmethyl]-methylsulfamoyl]phenyl]methyl acetate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, and its mechanism of action has been investigated.
Mechanism of Action
The mechanism of action of [4-[[(2-Bromophenyl)-phenylmethyl]-methylsulfamoyl]phenyl]methyl acetate involves the inhibition of histone deacetylase (HDAC) enzymes. HDAC enzymes are involved in the regulation of gene expression, and their inhibition can lead to changes in gene expression patterns. This can lead to the activation of genes involved in anti-inflammatory and anti-cancer pathways.
Biochemical and Physiological Effects:
[4-[[(2-Bromophenyl)-phenylmethyl]-methylsulfamoyl]phenyl]methyl acetate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using [4-[[(2-Bromophenyl)-phenylmethyl]-methylsulfamoyl]phenyl]methyl acetate in lab experiments is its specificity for HDAC enzymes. This allows for targeted inhibition of these enzymes, which can lead to specific changes in gene expression patterns. One limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving [4-[[(2-Bromophenyl)-phenylmethyl]-methylsulfamoyl]phenyl]methyl acetate. One direction is the investigation of its potential use as a therapeutic agent for cancer and inflammatory diseases. Another direction is the investigation of its potential use as a diagnostic tool for cancer. Additionally, further studies can be conducted to investigate the toxicity and safety of this compound in different experimental settings.
Synthesis Methods
The synthesis of [4-[[(2-Bromophenyl)-phenylmethyl]-methylsulfamoyl]phenyl]methyl acetate involves a multi-step process. The first step involves the reaction of 2-bromobenzyl chloride with benzylamine to form 2-(benzylamino)phenyl)methyl chloride. The second step involves the reaction of this compound with sodium sulfite to form 2-(benzylamino)phenyl)methyl sulfonate. The third step involves the reaction of this compound with 4-(bromomethyl)phenyl acetate to form [4-[[(2-Bromophenyl)-phenylmethyl]-methylsulfamoyl]phenyl]methyl acetate.
Scientific Research Applications
[4-[[(2-Bromophenyl)-phenylmethyl]-methylsulfamoyl]phenyl]methyl acetate has been studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a diagnostic tool for cancer.
properties
IUPAC Name |
[4-[[(2-bromophenyl)-phenylmethyl]-methylsulfamoyl]phenyl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrNO4S/c1-17(26)29-16-18-12-14-20(15-13-18)30(27,28)25(2)23(19-8-4-3-5-9-19)21-10-6-7-11-22(21)24/h3-15,23H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHLQDBUXIIJDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=C(C=C1)S(=O)(=O)N(C)C(C2=CC=CC=C2)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[[(2-Bromophenyl)-phenylmethyl]-methylsulfamoyl]phenyl]methyl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,6-dichloroquinolin-3-yl)methyl]-4-fluoro-3-(trifluoromethyl)aniline](/img/structure/B7432477.png)
![Methyl 3-[4-[(2,6-difluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]benzoate](/img/structure/B7432484.png)
![4-[(3,4-Difluorophenyl)methylsulfanylmethyl]-2-(5-methylfuran-2-yl)-1,3-thiazole](/img/structure/B7432485.png)
![1-[2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl]-3-[3-[(5-methylpyridin-2-yl)amino]propyl]urea](/img/structure/B7432495.png)
![N'-(6-chloropyridin-2-yl)-3-[4-(hydroxymethyl)piperidin-1-yl]sulfonylthiophene-2-carbohydrazide](/img/structure/B7432503.png)


![2-N-cyclopropyl-6,7-dimethoxy-4-N-[(1-methylpiperidin-4-yl)methyl]quinazoline-2,4-diamine](/img/structure/B7432511.png)
![3-[3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carbonyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B7432522.png)
![1-(5-Chloro-[1,3]thiazolo[5,4-b]pyridin-2-yl)-3-[(3-methylphenyl)-pyridin-2-ylmethyl]urea](/img/structure/B7432535.png)

![1-Methyl-2-[[4-(1,1,1-trifluoropropan-2-yl)phenyl]methylsulfanyl]benzimidazole-5-sulfonamide](/img/structure/B7432541.png)
![N-[(2-bromophenyl)-phenylmethyl]-3-fluoro-N-methyl-5-nitrobenzenesulfonamide](/img/structure/B7432555.png)
![Methyl 3-[[(2-bromophenyl)-phenylmethyl]-methylsulfamoyl]benzoate](/img/structure/B7432561.png)